2-(1-naphthylamino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide
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Overview
Description
2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamino group, a nitro-thienyl group, and an acetohydrazide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the naphthylamino derivative, followed by the introduction of the acetohydrazide group. The final step involves the condensation reaction with the nitro-thienyl aldehyde under controlled conditions to form the desired product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthylamino or thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amino-derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
Scientific Research Applications
2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the naphthylamino group can interact with aromatic residues in proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-naphthylamino)acetohydrazide: Shares the naphthylamino and acetohydrazide groups but lacks the nitro-thienyl moiety.
N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide: Contains the nitro-thienyl and acetohydrazide groups but lacks the naphthylamino moiety.
Uniqueness
2-(1-naphthylamino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O3S/c22-16(20-19-10-13-8-9-17(25-13)21(23)24)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,20,22)/b19-10+ |
InChI Key |
PMDLLFGIAMYYGE-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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